Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride

Catalog No.
S3261739
CAS No.
2228891-40-3
M.F
C6H7Cl2NO2S
M. Wt
228.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-5-chlorothiophene-2-carboxylate hyd...

CAS Number

2228891-40-3

Product Name

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride

IUPAC Name

methyl 3-amino-5-chlorothiophene-2-carboxylate;hydrochloride

Molecular Formula

C6H7Cl2NO2S

Molecular Weight

228.09

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H

InChI Key

LYSBJDCSAJQHCB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(S1)Cl)N.Cl

Solubility

not available

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2SC_6H_7Cl_2NO_2S and a molecular weight of approximately 228.10 g/mol. This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The structure features several functional groups, including an amino group, a chloro group, and an ester group, which contribute to its reactivity and potential biological activity. It is characterized by its hydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for various chemical and biological applications .

  • Oxidation: The amino group can be oxidized to generate nitro derivatives.
  • Reduction: The ester group can be reduced to form alcohol derivatives.
  • Substitution: The chloro group can undergo nucleophilic substitution reactions with amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Reactions typically require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack .

Major Products Formed

  • Oxidation Products: Nitro derivatives.
  • Reduction Products: Alcohol derivatives.
  • Substitution Products: Amino or thiol-substituted derivatives.

Research indicates that methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural characteristics allow it to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. The compound's bioactivity may be influenced by the presence of the amino and chloro groups, which enhance its binding affinity to target molecules .

The synthesis of methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride typically involves a multi-step process:

  • Chlorination of Thiophene: Thiophene is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
  • Esterification: The resultant chlorothiophene compound is then esterified using methanol in the presence of an acid catalyst.
  • Amination: An amination step introduces the amino group into the structure.

In industrial settings, continuous flow processes may be employed to optimize yield and purity, utilizing automated reactors for precise control over reaction conditions such as temperature and pressure .

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Explored as a candidate for therapeutic applications targeting various diseases.
  • Industry: Used in producing specialty chemicals and materials .

Studies on methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride have focused on its interactions with biological receptors and enzymes. The unique combination of functional groups allows this compound to modulate enzyme activity, potentially leading to therapeutic effects against specific diseases. Understanding these interactions is crucial for developing effective drugs based on this compound's structure .

Several compounds share structural similarities with methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Methyl 5-chlorothiophene-2-carboxylateChlorine atom at position 5Lacks amino functionality
3-Amino-thiophene-2-carboxylic acidContains carboxylic acid instead of esterMore polar due to carboxylic acid
5-Chloro-thiophene-2-carboxylic acidSimilar thiophene structureNo amino group; primarily used in synthetic chemistry
Methyl 3-amino-thiophene-2-carboxylateSimilar amine at position 3Lacks chlorine; may exhibit different reactivity

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride stands out due to its combination of an amino group, chloro substituent, and ester functionality, which collectively enhance its reactivity and potential biological activity compared to the other compounds listed .

Dates

Modify: 2023-07-26

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